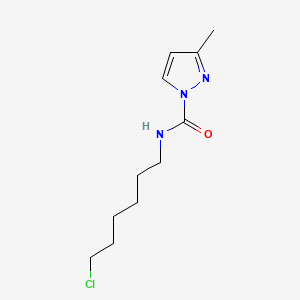
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- is a chemical compound with a molecular formula of C11H18ClN3O It is known for its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a 6-chlorohexyl chain
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution with Carboxamide Group: The pyrazole ring is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Introduction of the 6-Chlorohexyl Chain: The final step involves the alkylation of the pyrazole ring with a 6-chlorohexyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorohexyl chain, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-5-methyl-: This compound differs by the position of the methyl group on the pyrazole ring, which can influence its chemical and biological properties.
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-4-methyl-:
The uniqueness of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- lies in its specific substitution pattern, which can result in distinct chemical behaviors and biological activities compared to its isomers.
Eigenschaften
CAS-Nummer |
93460-30-1 |
|---|---|
Molekularformel |
C11H18ClN3O |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
N-(6-chlorohexyl)-3-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C11H18ClN3O/c1-10-6-9-15(14-10)11(16)13-8-5-3-2-4-7-12/h6,9H,2-5,7-8H2,1H3,(H,13,16) |
InChI-Schlüssel |
VLIMOHJRXUWFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C(=O)NCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



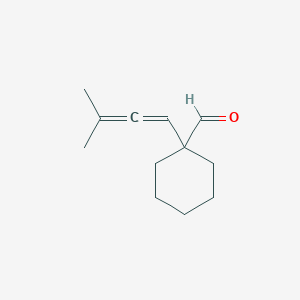

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

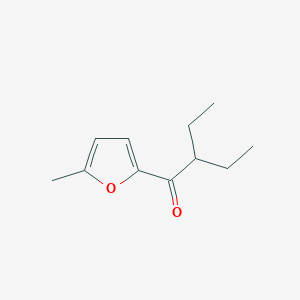
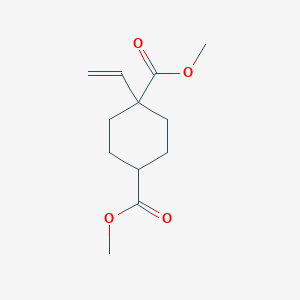

![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
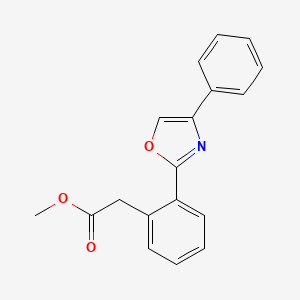



![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
